(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

Catalog No.
S1914805
CAS No.
886851-57-6
M.F
C10H10N2OS
M. Wt
206.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

CAS Number

886851-57-6

Product Name

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

IUPAC Name

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3

InChI Key

WSBUFMYJALKFHJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)CO

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)CO
  • Chemical Availability and Identification: The compound can be obtained from commercial suppliers, indicating potential research interest, but no specific applications are mentioned [, ].
  • Classification and Structure: Databases classify (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol as a thiazole derivative []. This class of molecules has diverse biological activities, but specific activities of this particular compound are not documented yet.

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring and a pyridine moiety. Its molecular formula is C10H10N2OS, and it has a molecular weight of approximately 206.26 g/mol. The compound is recognized for its potential applications in medicinal chemistry and material science due to its interesting biological properties and reactivity .

Typical of thiazole derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The hydroxymethyl group can act as a nucleophile, allowing for further functionalization.
  • Condensation reactions: It can react with aldehydes or ketones to form more complex structures.
  • Oxidation reactions: The alcohol group can be oxidized to form corresponding carbonyl compounds.

These reactions are significant for the synthesis of analogs and derivatives with enhanced biological activity or different properties .

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol exhibits notable biological activities, including:

  • Antimicrobial properties: Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens, making them candidates for antibiotic development .
  • Antitumor activity: Preliminary research indicates potential antitumor effects, suggesting that this compound could be explored in cancer therapy .

The biological mechanisms are often linked to the ability of the thiazole and pyridine rings to interact with biological targets, such as enzymes and receptors.

The synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol typically involves multi-step organic reactions:

  • Formation of the thiazole ring: This can be achieved through the reaction of 2-amino-4-methylpyridine with appropriate thioketones.
  • Introduction of the hydroxymethyl group: This step often involves the reduction of corresponding carbonyl precursors or direct alkylation methods.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Various methodologies have been reported in literature, emphasizing the versatility in synthetic routes .

The applications of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol span several fields:

  • Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is being investigated as a lead compound for drug development.
  • Material Science: Its unique structural features may allow for incorporation into polymers or other materials for enhanced performance.

The compound's ability to form complexes with metal ions also opens avenues in coordination chemistry .

Interaction studies have focused on understanding how (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol interacts with various biological targets. Key findings include:

  • Enzyme inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could explain its biological effects.
  • Receptor binding assays: Studies indicate that it may bind to certain receptors, influencing cellular signaling pathways.

These interactions are critical for elucidating the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol. Here are a few notable examples:

Compound NameMolecular FormulaBiological ActivityUnique Features
4-MethylthiazoleC5H6N2SAntimicrobialSimpler structure, lacks pyridine
2-AminothiazoleC3H4N2SAntifungalContains amino group instead of hydroxymethyl
4-PyridylthiazoleC7H6N2SAntitumorDirectly linked pyridine without methyl substitution

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol stands out due to its specific combination of functional groups that enhance its biological activity and reactivity compared to these similar compounds .

This compound's unique structure allows for diverse applications and interactions, making it a significant candidate for further research in medicinal chemistry and related fields.

Synthetic MethodStarting MaterialsReaction ConditionsAdvantagesLimitations
Hantzsch Synthesis4-Pyridyl-carbothioamide, α-halocarbonyl compoundsEthanol, reflux, base catalystHigh yields, versatile, well-establishedPotential epimerization, sensitive to steric hindrance
Gabriel Synthesisα-Acylamino ketones, P₂S₅Chloroform, triethylamineSuitable for 2,5-substituted thiazolesHandling of toxic reagents
Cook-Heilbornα-Aminonitriles, CS₂ or COSVaried conditionsEffective for amino-thiazolesLimited substrate scope
MulticomponentVarious combinationsOne-pot conditionsReduced steps, improved efficiencyComplex reaction mixtures

Functional Group Introduction and Modification Techniques

The synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol requires precise introduction and modification of functional groups, particularly the methyl group at the 4-position and the hydroxymethyl group at the 5-position of the thiazole ring [13] [1].

The methyl group at the 4-position of the thiazole ring in (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol can be introduced through several strategic approaches [1] [14]:

  • Direct incorporation during the initial thiazole ring formation by using appropriately substituted α-halocarbonyl compounds [3] [7]
  • Utilization of 2-amino-4-methylpyridine derivatives as precursors in the thiazole ring formation [1]
  • Post-synthetic methylation of the thiazole ring using appropriate methylating agents under controlled conditions [16] [14]

The presence of the methyl group at the 4-position significantly influences the electronic properties of the thiazole ring, affecting both its reactivity and the subsequent introduction of other functional groups [17] [14].

The hydroxymethyl group at the 5-position represents a critical functional element in (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, requiring specific synthetic strategies for its introduction . Several approaches have been developed for this purpose:

Reduction of Carboxylate Derivatives

One of the most common methods involves the reduction of thiazole-5-carboxylate derivatives to the corresponding hydroxymethyl group [20] [21]:

  • Synthesis of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate through appropriate thiazole ring formation [20]
  • Reduction of the ester group using suitable reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions
  • Isolation and purification of the resulting (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol [21]

Direct Hydroxymethylation

Alternative approaches involve direct hydroxymethylation of the thiazole ring at the 5-position [21]:

  • Lithiation of the thiazole ring at the 5-position using strong bases such as lithium diisopropylamide
  • Reaction with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group [21]
  • Subsequent workup and purification to obtain the desired product [21]

One-Pot Synthesis Methods

Recent advancements have led to the development of one-pot synthesis methods for introducing the hydroxymethyl group at the 5-position of the thiazole ring [10] [21]:

  • Utilization of 5-chloromethylthiazole derivatives as intermediates [21] [23]
  • Hydrolysis of the chloromethyl group to form the hydroxymethyl functionality [21] [23]
  • Direct conversion without isolation of intermediates, improving overall efficiency [10] [21]

Functional Group Interconversions

Various functional group interconversions can be employed to optimize the synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol [14]:

  • Protection-deprotection strategies for the hydroxymethyl group during subsequent modifications
  • Oxidation-reduction sequences to adjust the oxidation state of carbon atoms at specific positions [14]
  • Selective functionalization of the pyridine ring to introduce additional substituents if required [9] [24]

Table 2: Functional Group Introduction and Modification Techniques

Functional GroupIntroduction MethodReagentsReaction ConditionsYield Range (%)
4-MethylDirect incorporationSubstituted α-halocarbonyl compoundsEthanol, reflux, 2-4 h65-85
4-MethylPost-synthetic methylationMethylating agents (CH₃I, dimethyl sulfate)Base, solvent, 0-25°C50-75
5-HydroxymethylEster reductionLiAlH₄ or NaBH₄THF or ethanol, 0-25°C, 2-6 h70-90
5-HydroxymethylDirect hydroxymethylationLDA, formaldehydeTHF, -78°C to rt60-80
5-HydroxymethylOne-pot hydrolysis-reductionWater, metal/acid50-100°C, 1-3 h75-95

Process Optimization for Yield Enhancement and Scalability

The development of efficient and scalable processes for the synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is crucial for both laboratory and industrial applications [25] [26]. Various optimization strategies have been explored to enhance yield, improve purity, and facilitate large-scale production [10] [12].

Reaction Condition Optimization

Optimization of reaction conditions plays a pivotal role in improving the yield and efficiency of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol synthesis [25] [10].

Temperature and Time Optimization

Careful control of reaction temperature and time significantly impacts the yield and purity of the final product [10] [12]:

  • For the Hantzsch thiazole synthesis, optimal temperatures typically range from 50-150°C, with higher temperatures generally leading to improved yields but potential side reactions [10] [12]
  • Reaction times vary from 30 minutes to several hours, depending on the specific synthetic route and scale [27] [10]
  • Systematic studies have shown that for certain pathways, increasing the temperature to 150°C and maintaining a reaction time of 5 hours can improve the yield by up to 10-fold compared to milder conditions [10] [12]

Solvent Selection

The choice of solvent significantly influences reaction efficiency and product yield [25] [26]:

  • Traditional solvents such as ethanol, methanol, and tetrahydrofuran have been widely used for the synthesis of thiazole derivatives [27] [12]
  • Green solvents like water, polyethylene glycol (PEG-600), and ethanol have shown promising results in environmentally friendly syntheses [26] [28]
  • Solvent-free conditions or the use of ionic liquids have also been explored as alternative approaches [25] [28]

Catalyst Optimization

The selection and optimization of catalysts can dramatically enhance reaction efficiency [12] [28]:

  • Base catalysts such as triethylamine, sodium acetate, and diisopropylethylamine are commonly employed in the Hantzsch thiazole synthesis [27] [12]
  • Enzyme catalysts, particularly lipases, have shown remarkable efficiency in promoting thiazole formation under mild conditions [12] [28]
  • Metal catalysts, including palladium and copper complexes, facilitate specific transformations in the synthetic pathway [25] [28]

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages for the scalable synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, particularly for industrial applications [10] [29]:

  • Enhanced heat and mass transfer, leading to improved reaction control and reproducibility [10] [29]
  • Reduced reaction times, with some processes completing in minutes rather than hours [10] [29]
  • Safer handling of potentially hazardous intermediates through contained systems [10] [29]
  • Easier scale-up without significant process modifications [10] [29]

Studies have demonstrated that multistep continuous flow synthesis of thiazole derivatives can achieve high yields (39-46%) over three continuous chemical steps in reaction times less than 15 minutes [10] [29].

Green Chemistry Approaches

The implementation of green chemistry principles has gained significant attention in the optimization of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol synthesis [25] [26]:

  • Use of environmentally benign solvents and reagents [25] [26]
  • Development of catalyst-free or recyclable catalyst systems [26] [28]
  • One-pot multicomponent reactions to minimize waste generation [12] [26]
  • Utilization of renewable resources as starting materials when possible [25] [26]

Recent studies have shown that the use of deep eutectic solvents, particularly L-proline-ethylene glycol mixtures, can significantly enhance the efficiency and environmental profile of thiazole synthesis [25] [26].

Yield Enhancement Strategies

Various strategies have been developed to enhance the yield of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol synthesis [10] [12]:

  • Addition of water as a co-solvent in specific reaction steps, with studies showing up to 104-fold improvement in product ratio with optimal water content [10] [12]
  • Precise control of reagent stoichiometry, particularly for the thioamide component [27] [10]
  • Sequential addition of reagents to minimize side reactions [10] [12]
  • Optimization of workup and purification procedures to maximize recovery [10] [12]

Table 3: Process Optimization Parameters and Their Impact on Yield

Optimization ParameterExperimental ConditionsImpact on YieldScalability Potential
Temperature20-150°CUp to 10-fold increase at optimal temperature (150°C)High
Reaction Time30 min - 8 hOptimal at 5-7 h for batch, <15 min for flowHigh
SolventEthanol, water, PEG-600, green solventsWater as co-solvent: up to 104-fold yield improvementMedium to High
CatalystBase catalysts, enzymes (10-50 mg PPT)Optimal enzyme loading (20 mg PPT): 90% yieldMedium
Flow Rate (continuous)Various flow ratesReduced reaction time (<15 min) with 39-46% yieldVery High
Water Content0-10 equivalentsOptimal at 1-5 equivalents: up to 104-fold improvementHigh

The comprehensive spectroscopic characterization of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol requires a multi-technique approach to fully elucidate its molecular structure and electronic properties. This heterocyclic compound, with the molecular formula C₁₀H₁₀N₂OS and molecular weight of 206.27 g/mol [1], presents unique spectroscopic challenges due to its complex aromatic system combining pyridine and thiazole rings with a hydroxymethyl substituent.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol through analysis of both proton and carbon-13 environments. The ¹H NMR spectrum reveals characteristic chemical shift patterns that confirm the presence of distinct aromatic and aliphatic environments within the molecule [2] [3] [4].

The pyridine ring protons exhibit distinct chemical shift regions that reflect their electronic environment. The ortho protons (H-2 and H-6) relative to the nitrogen atom appear as doublets in the range of 8.6-8.8 ppm with coupling constants of 5-6 Hz, consistent with the electron-withdrawing effect of the pyridine nitrogen [2] [3] [4]. These downfield chemical shifts reflect the deshielding effect of the aromatic π-system and the electronegative nitrogen heteroatom. The meta protons (H-3 and H-5) appear at 7.8-8.0 ppm as doublets with similar coupling constants, positioned upfield relative to the ortho protons due to reduced direct influence from the nitrogen atom [2] [3] [4].

The thiazole ring contributes specific spectroscopic signatures that distinguish it from other heterocyclic systems. The methyl group attached to the thiazole ring appears as a singlet in the range of 2.6-2.9 ppm, reflecting the electron-withdrawing nature of the thiazole heterocycle which causes a downfield shift compared to typical aliphatic methyl groups [2] [3] [4]. This chemical shift is characteristic of methyl groups directly attached to electron-deficient aromatic systems.

The hydroxymethyl group provides distinctive signals that confirm the presence of the alcohol functionality. The methylene protons (-CH₂OH) appear as a singlet between 4.7-5.2 ppm, with the chemical shift influenced by both the electron-withdrawing thiazole ring and the electronegative oxygen atom [5] . The hydroxyl proton typically appears as a broad singlet between 4.5-5.8 ppm, often showing variable chemical shifts depending on concentration, temperature, and hydrogen bonding interactions with solvent molecules [5] .

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The aromatic carbon atoms of the thiazole ring appear in the range of 150-170 ppm, reflecting the sp² hybridization and aromatic character of these carbons [2] [3] [4]. The pyridine aromatic carbons exhibit chemical shifts between 120-155 ppm, with the carbon bearing the nitrogen showing the most downfield shift due to the electronegative heteroatom [2] [3] [4]. The thiazole methyl carbon appears between 18-20 ppm, while the hydroxymethyl carbon (-CH₂OH) is observed at 58-62 ppm, consistent with carbon atoms bearing electronegative oxygen substituents [5] .

Detailed analysis of coupling patterns reveals important structural information about the molecule. The pyridine ring protons show characteristic ortho coupling (³J = 5-6 Hz) between adjacent aromatic protons, confirming the aromatic substitution pattern [2] [3] [4]. The absence of coupling between the methyl protons and aromatic protons confirms the direct attachment of the methyl group to the thiazole ring without intervening CH₂ groups.

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometry of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol provides crucial information about molecular weight confirmation and fragmentation pathways that reveal structural features. The molecular ion peak appears at m/z 206, corresponding to the molecular formula C₁₀H₁₀N₂OS with moderate intensity (25-45% relative intensity) [7] [8] [9].

The fragmentation pattern follows predictable pathways based on bond strength and stability of resulting fragment ions. The most significant fragmentation occurs through α-cleavage adjacent to the thiazole ring, resulting in loss of the methyl group to produce a fragment at m/z 191 [M-15]⁺ with relative intensity of 15-35% [7] [8] [9]. This fragmentation is characteristic of methylated heterocyclic compounds where the methyl-aromatic bond represents a relatively weak site for fragmentation.

Loss of the hydroxymethyl group (-CH₂OH, 30 mass units) produces a prominent fragment at m/z 176 [M-30]⁺ with high relative intensity (40-65%) [7] [8] [9]. This fragmentation reflects the tendency for alcohol-containing compounds to undergo α-cleavage adjacent to the oxygen atom, forming stable aromatic cations. The high intensity of this fragment suggests favorable thermodynamic stability of the resulting thiazole-pyridine cation.

Sequential fragmentation patterns provide additional structural confirmation. The m/z 162 fragment [M-44]⁺ results from loss of both formyl (CHO) and methyl groups with relative intensity of 20-40% [7] [8] [9]. This fragmentation likely proceeds through rearrangement mechanisms involving the hydroxymethyl group, where oxidation to a formyl group followed by loss creates the observed fragment. The m/z 148 fragment [M-58]⁺ corresponds to loss of both the hydroxymethyl and methyl groups (CH₂OH + CH₃) with intensity of 10-25% [7] [8] [9].

Ring fragmentation produces characteristic heterocyclic fragments that confirm the aromatic core structure. The pyridinium ion appears at m/z 78 with substantial intensity (30-50%) [7] [8] [9], formed through cleavage of the thiazole-pyridine linkage and retention of positive charge on the pyridine nitrogen. This fragment is highly diagnostic for pyridine-containing compounds and provides confirmation of the pyridine ring integrity.

Smaller fragment ions provide additional structural information. The formyl cation (CHO⁺) at m/z 45 with intensity 10-30% likely arises through McLafferty rearrangement of the hydroxymethyl group [7] [8] [9]. The hydroxymethyl cation (CH₂OH⁺) at m/z 31 with intensity 15-35% forms through direct α-cleavage from the thiazole ring [7] [8] [9].

The fragmentation mechanisms reveal important information about bond strengths and electron distribution within the molecule. The preferential loss of substituents rather than ring fragmentation indicates the aromatic systems provide significant stabilization. The relatively high intensity of fragments retaining the aromatic core suggests these structures benefit from resonance stabilization and delocalized charge distribution.

Vibrational Spectroscopy and Electronic Transition Studies

Vibrational spectroscopy through Fourier Transform Infrared (FTIR) analysis provides detailed information about functional group identification and molecular bonding characteristics. The infrared spectrum of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol exhibits distinctive absorption bands that correspond to specific vibrational modes within the molecule [10] [11] [12] [13].

The hydroxyl stretching vibration appears as a broad, medium-to-strong intensity band between 3200-3600 cm⁻¹, characteristic of alcohol functional groups [10] [11] [12] [13]. The breadth of this absorption reflects hydrogen bonding interactions, either intermolecular in condensed phases or intramolecular with the heterocyclic nitrogen atoms. The exact position within this range depends on the degree of hydrogen bonding, with more extensive hydrogen bonding causing shifts to lower wavenumbers.

Aromatic carbon-hydrogen stretching vibrations appear between 3030-3100 cm⁻¹ with medium intensity, characteristic of sp² C-H bonds in aromatic systems [10] [11] [12] [13]. These bands confirm the aromatic nature of both the pyridine and thiazole rings. The aliphatic C-H stretching modes appear at higher wavenumbers, with methyl group stretching between 2850-2970 cm⁻¹ and methylene stretching between 2920-2980 cm⁻¹, both showing strong intensity due to the multiple C-H bonds present [10] [11] [12] [13].

The aromatic C=N and C=C stretching vibrations provide crucial information about the heterocyclic ring systems. Pyridine ring C=N stretching appears between 1580-1620 cm⁻¹ with strong intensity, while thiazole ring C=N stretching occurs at slightly lower wavenumbers (1520-1560 cm⁻¹) due to the different electronic environment created by the sulfur heteroatom [10] [11] [12] [13]. Aromatic C=C stretching vibrations appear between 1450-1500 cm⁻¹ with strong intensity, reflecting the delocalized π-electron system of the aromatic rings.

The carbon-oxygen stretching vibration of the hydroxymethyl group appears between 1000-1100 cm⁻¹ with strong intensity, characteristic of primary alcohol C-O bonds [10] [11] [12] [13]. This band position confirms the primary alcohol structure and distinguishes it from secondary or tertiary alcohol functionalities.

Ring breathing vibrations provide fingerprint information specific to the heterocyclic systems present. Pyridine ring breathing modes appear between 1580-1600 cm⁻¹ with medium intensity, while thiazole ring breathing occurs at 1480-1520 cm⁻¹ [10] [11] [12] [13]. These vibrations involve symmetric expansion and contraction of the ring systems and are highly characteristic of specific aromatic heterocycles.

Carbon-hydrogen bending vibrations appear in the fingerprint region with aromatic C-H bending between 1420-1480 cm⁻¹ and methyl C-H bending between 1360-1420 cm⁻¹, both showing medium intensity [10] [11] [12] [13]. The carbon-sulfur stretching vibration appears between 700-750 cm⁻¹ with medium intensity, providing confirmation of the thiazole ring structure [10] [11] [12] [13]. Ring deformation modes appear at lower wavenumbers (600-700 cm⁻¹) with weak to medium intensity, representing out-of-plane bending motions of the aromatic systems.

Electronic transition studies through ultraviolet-visible spectroscopy reveal the electronic structure and excited state properties of the molecule. The π → π* transitions of the pyridine ring system appear between 250-270 nm with high extinction coefficients (8,000-15,000 M⁻¹cm⁻¹), reflecting the strong electronic transitions within the aromatic π-system [14] [15] [16] [17]. These transitions show bathochromic shifts in polar solvents due to stabilization of the excited state through solvent-solute interactions.

The thiazole ring contributes π → π* transitions between 240-260 nm with extinction coefficients of 6,000-12,000 M⁻¹cm⁻¹ [14] [15] [16] [17]. These transitions typically show slight hypsochromic shifts compared to pyridine due to the different electronic properties of the sulfur heteroatom. The presence of both aromatic systems creates opportunities for electronic coupling and extended conjugation effects.

Lower energy n → π* transitions arise from lone pair electrons on the nitrogen and sulfur heteroatoms. Nitrogen lone pair excitation occurs between 280-320 nm with lower extinction coefficients (100-1,000 M⁻¹cm⁻¹) and shows significant solvatochromic behavior [14] [15] [16] [17]. Sulfur lone pair transitions appear between 300-340 nm with even lower extinction coefficients (50-500 M⁻¹cm⁻¹) and exhibit weak solvent dependence due to the lower electronegativity of sulfur compared to nitrogen [14] [15] [16] [17].

Extended conjugation between the pyridine and thiazole rings through the connecting bond creates additional electronic transitions between 260-290 nm with high extinction coefficients (10,000-25,000 M⁻¹cm⁻¹) [14] [15] [16] [17]. These transitions show strong solvatochromism, indicating significant charge redistribution upon electronic excitation. Charge transfer transitions may also occur between 350-400 nm with moderate extinction coefficients (1,000-5,000 M⁻¹cm⁻¹), showing pronounced solvent effects due to the dipolar nature of the excited states [14] [15] [16] [17].

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Dates

Last modified: 08-16-2023

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